molecular formula C19H17NO3 B2619576 (2E)-3-(2H-chromen-3-yl)-N-(4-methoxyphenyl)prop-2-enamide CAS No. 887346-75-0

(2E)-3-(2H-chromen-3-yl)-N-(4-methoxyphenyl)prop-2-enamide

Cat. No.: B2619576
CAS No.: 887346-75-0
M. Wt: 307.349
InChI Key: QTSYHUJHRXSJHP-IZZDOVSWSA-N
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Description

(2E)-3-(2H-chromen-3-yl)-N-(4-methoxyphenyl)prop-2-enamide is a synthetic enamide derivative featuring a chromene (benzopyran) core linked via an α,β-unsaturated carbonyl group to a 4-methoxyphenyl anilide moiety. The (2E)-configuration of the double bond is critical for its spatial arrangement and biological interactions. Chromene derivatives are known for diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects . The 4-methoxyphenyl group enhances electron-donating properties, influencing lipophilicity and receptor binding.

Properties

IUPAC Name

(E)-3-(2H-chromen-3-yl)-N-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c1-22-17-9-7-16(8-10-17)20-19(21)11-6-14-12-15-4-2-3-5-18(15)23-13-14/h2-12H,13H2,1H3,(H,20,21)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTSYHUJHRXSJHP-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C=CC2=CC3=CC=CC=C3OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)/C=C/C2=CC3=CC=CC=C3OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(2H-chromen-3-yl)-N-(4-methoxyphenyl)prop-2-enamide typically involves the following steps:

    Formation of the Chromenyl Intermediate: The chromenyl intermediate can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling Reaction: The chromenyl intermediate is then coupled with a prop-2-enamide derivative in the presence of a suitable catalyst, such as palladium or copper, under controlled temperature and pressure conditions.

    Methoxyphenyl Substitution:

Industrial Production Methods: Industrial production of (2E)-3-(2H-chromen-3-yl)-N-(4-methoxyphenyl)prop-2-enamide may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromenyl moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the prop-2-enamide group, converting it to the corresponding amine.

    Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted chromenyl derivatives.

Scientific Research Applications

(2E)-3-(2H-chromen-3-yl)-N-(4-methoxyphenyl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an anti-inflammatory and antioxidant agent.

    Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.

    Industry: Utilized in the development of novel materials with unique optical and electronic properties.

Mechanism of Action

The mechanism of action of (2E)-3-(2H-chromen-3-yl)-N-(4-methoxyphenyl)prop-2-enamide involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and oxidative stress pathways.

    Pathways Involved: It can modulate signaling pathways such as the NF-κB and MAPK pathways, leading to reduced inflammation and oxidative damage.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity: Chlorinated/trifluoromethyl analogs (logD ~3.5–4.2) exhibit higher lipophilicity, correlating with enhanced membrane penetration and antimicrobial activity but increased cytotoxicity .
  • Electronic Effects :

    • Electron-withdrawing groups (e.g., -Cl, -CF₃) stabilize the enamide system, enhancing electrophilicity and interactions with bacterial targets .
    • The methoxy group’s electron-donating nature may reduce reactivity but improve binding to anti-inflammatory targets (e.g., NF-κB) .

Structure-Activity Relationships (SAR)

Chromene vs. Phenyl Core :

  • Chromene derivatives (e.g., compound 4e ) may offer better π-stacking interactions than pure phenyl systems, enhancing binding to enzymes like DNA gyrase.
  • Phenyl-based cinnamamides (e.g., ) prioritize halogenated substituents for antimicrobial potency.

Substituent Position :

  • Para-substitution (e.g., -OCH₃, -CF₃) optimizes steric compatibility with hydrophobic enzyme pockets .
  • Meta-substitution (e.g., -Cl) in dichlorophenyl analogs broadens antimicrobial spectrum .

Cytotoxicity Trade-offs :

  • Halogenated compounds (e.g., ) show higher cytotoxicity (IC₅₀ < 10 µM) compared to methoxy/hydroxy derivatives (IC₅₀ > 20 µM) .

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